Glycerol-1,3-13C2

Catalog No.
S1481984
CAS No.
102088-01-7
M.F
C3H8O3
M. Wt
94.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerol-1,3-13C2

CAS Number

102088-01-7

Product Name

Glycerol-1,3-13C2

IUPAC Name

(1,3-13C2)propane-1,2,3-triol

Molecular Formula

C3H8O3

Molecular Weight

94.08 g/mol

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,2+1

InChI Key

PEDCQBHIVMGVHV-ZDOIIHCHSA-N

SMILES

C(C(CO)O)O

Canonical SMILES

C(C(CO)O)O

Isomeric SMILES

[13CH2](C([13CH2]O)O)O

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Glycerol-1,3-¹³C₂ is a highly enriched source of ¹³C nuclei, making it ideal for conducting Nuclear Magnetic Resonance (NMR) spectroscopy. []
  • NMR spectroscopy is a technique that utilizes the magnetic properties of atomic nuclei to study the structure and dynamics of molecules. []
  • By incorporating Glycerol-1,3-¹³C₂ into biological samples, researchers can specifically target and analyze the ¹³C signals from the glycerol backbone in complex biological systems. [] This allows for detailed investigations of metabolic pathways, protein-glycerol interactions, and membrane fluidity.

Metabolic Studies:

  • Glycerol-1,3-¹³C₂ can be used as a tracer molecule in metabolic studies to track the fate of glycerol in living organisms.
  • When administered to cells or organisms, the ¹³C label in Glycerol-1,3-¹³C₂ allows researchers to monitor its incorporation into various metabolites using techniques like mass spectrometry. [] This enables scientists to understand the pathways of glycerol metabolism, including its conversion into energy sources or other biomolecules.

Magnetic Resonance Imaging (MRI)/Magnetic Resonance Spectroscopy (MRS):

  • Glycerol-1,3-¹³C₂ has potential applications in Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS).
  • The enriched ¹³C nuclei can be detected and used to generate specific signals in these techniques.
  • While still under development, this approach holds promise for improved sensitivity and specificity in analyzing specific tissues or metabolites in vivo (within a living organism).

Glycerol-1,3-13C2 is a stable isotope-labeled form of glycerol, where the carbon atoms at positions one and three are replaced with the carbon-13 isotope. This compound has the molecular formula C3H8O3, with a molar mass of approximately 94.08 g/mol. Glycerol is a trihydroxy sugar alcohol that plays a crucial role in various biological processes, including metabolism and energy production. The introduction of carbon-13 isotopes allows for enhanced tracking and analysis in metabolic studies through techniques such as nuclear magnetic resonance spectroscopy.

  • Gluconeogenesis: In the liver, glycerol can be converted into glucose through gluconeogenesis, with the labeled carbon atoms providing insights into metabolic pathways and fluxes .
  • Electro-oxidation: Glycerol undergoes electro-oxidation reactions on platinum electrodes, which can be monitored using Fourier-transform infrared spectroscopy. The isotopic labeling aids in understanding the reaction mechanisms and kinetics involved .
  • Transaldolase Activity: Glycerol can influence transaldolase exchange activity in metabolic pathways, affecting glucose production rates .

Glycerol-1,3-13C2 exhibits various biological activities primarily related to its role in metabolism:

  • Energy Source: It serves as an energy substrate during gluconeogenesis and can be metabolized to produce glucose, especially during fasting or low carbohydrate intake.
  • Metabolic Tracing: The carbon-13 labeling allows researchers to trace glycerol's conversion into other metabolites, providing valuable data on metabolic pathways and their regulation under different physiological conditions .
  • Redox Reactions: Glycerol is involved in redox reactions within cells, influencing cellular energy balance and metabolic health .

The synthesis of glycerol-1,3-13C2 typically involves:

  • Carbon Isotope Exchange: Glycerol can be synthesized from commercially available glycerol through isotopic exchange processes.
  • Chemical Synthesis: Specific synthetic routes may involve the use of labeled precursors or chemical transformations that introduce carbon-13 at designated positions.
  • Biological Synthesis: Microbial fermentation processes can also yield labeled glycerol by feeding microorganisms with carbon-13 enriched substrates.

Glycerol-1,3-13C2 has several applications across various fields:

  • Metabolic Research: It is widely used in studies related to metabolism, particularly for tracing metabolic pathways involving carbohydrates and lipids.
  • Medical Imaging: The compound is utilized in magnetic resonance spectroscopy for non-invasive imaging techniques to monitor metabolic changes in tissues.
  • Pharmaceutical Development: It aids in drug development by providing insights into metabolic pathways that drugs may target or affect.

Several compounds are structurally or functionally similar to glycerol-1,3-13C2. Here is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
GlycerolC3H8O3Non-labeled form; widely used as a sweetener and moisturizer.
DihydroxyacetoneC3H6O3A ketone sugar used in self-tanning products; differs in functional group positioning.
Ethylene GlycolC2H6O2A diol used primarily in antifreeze; lacks the hydroxyl group at position three.
GlyceraldehydeC3H6OAn aldehyde form of glycerol; involved in glycolysis but less stable than glycerol.

Glycerol-1,3-13C2's unique isotopic labeling allows for detailed metabolic tracing that these other compounds cannot provide, making it an invaluable tool in biochemical research.

Carbon-13 metabolic flux analysis represents a sophisticated methodology for quantitatively examining intracellular metabolic pathways, particularly when employing Glycerol-1,3-Carbon-13-2 as a labeled substrate [1] [2]. This compound serves as a powerful tracer for elucidating carbon flow through central metabolic pathways in microbial systems, enabling researchers to map the intricate network of biochemical reactions that govern cellular metabolism [3] [5].

The quantitative mapping of central carbon metabolism relies on the principle that carbon-13 labeled glycerol substrates become incorporated into various metabolic intermediates through predictable pathways [7] [8]. When Glycerol-1,3-Carbon-13-2 is introduced into microbial cultures, the labeled carbon atoms follow specific routes through glycolysis, the pentose phosphate pathway, the tricarboxylic acid cycle, and associated metabolic networks [1] [3]. The resulting isotopomer patterns in downstream metabolites provide quantitative information about the relative flux through each pathway [2] [9].

Mass spectrometry and nuclear magnetic resonance spectroscopy serve as the primary analytical platforms for measuring isotopic enrichment in metabolites derived from Glycerol-1,3-Carbon-13-2 [5] [19]. These techniques enable researchers to determine the mass isotopomer distribution vectors of key metabolic intermediates, which directly reflect the flux distribution through different pathways [12] [27]. The high sensitivity and selectivity of these analytical methods allow for precise quantification of carbon-13 incorporation patterns, even at low metabolite concentrations [2] [7].

Central carbon metabolism comprises several interconnected pathways that can be quantitatively mapped using Glycerol-1,3-Carbon-13-2 labeling [8] [11]. The glycolytic pathway converts glycerol to pyruvate through a series of phosphorylated intermediates, with each step contributing to the overall isotopomer pattern observed in downstream products [1] [5]. The pentose phosphate pathway provides an alternative route for glucose-6-phosphate metabolism, generating reducing equivalents and ribose precursors while producing characteristic carbon-13 labeling patterns [17] [20].

The tricarboxylic acid cycle represents a central hub for carbon metabolism, where Glycerol-1,3-Carbon-13-2 derived intermediates undergo extensive carbon scrambling [2] [17]. This scrambling process creates complex isotopomer distributions that provide detailed information about flux through various branches of the cycle, including the glyoxylate shunt and anaplerotic reactions [1] [3]. The mathematical modeling of these isotopomer patterns enables precise quantification of metabolic fluxes throughout the central carbon network [9] [13].

Metabolic PathwayKey Metabolites AnalyzedIsotopomer Pattern SignificanceFlux Quantification Method
GlycolysisPyruvate, AlanineDirect carbon incorporationMass isotopomer distribution analysis
Pentose Phosphate PathwayGlucose-6-phosphate, Ribulose-5-phosphateCarbon-1 loss via decarboxylationIsotope-edited nuclear magnetic resonance spectroscopy
Tricarboxylic Acid CycleCitrate, α-ketoglutarate, SuccinateCarbon scramblingCarbon-13 nuclear magnetic resonance analysis
Entner-Doudoroff PathwayPyruvate, 2-keto-3-deoxy-6-phosphogluconateAlternate glucose catabolismGas chromatography mass spectrometry isotopomer analysis
Glyoxylate ShuntIsocitrate, GlyoxylateTricarboxylic acid cycle bypassMetabolic flux ratio calculation

Isotopomer Distribution Analysis for Pathway Flux Quantification

Isotopomer distribution analysis forms the mathematical foundation for quantifying metabolic fluxes using Glycerol-1,3-Carbon-13-2 as a tracer substrate [9] [12]. This analytical approach examines the distribution of carbon-13 labels within metabolite molecules to determine the relative contribution of different pathways to metabolite formation [2] [25]. The isotopomer patterns observed in downstream metabolites directly reflect the flux distribution through various metabolic routes, enabling precise quantification of pathway activities [3] [10].

The elementary metabolite unit framework provides a sophisticated mathematical approach for modeling isotopomer distributions in complex metabolic networks [13] [15]. This methodology decomposes metabolites into smaller functional units, significantly reducing the computational complexity associated with isotopomer analysis while maintaining mathematical rigor [10] [14]. When applied to Glycerol-1,3-Carbon-13-2 labeling experiments, the elementary metabolite unit framework enables efficient simulation of isotopic labeling patterns across large metabolic networks [13] [16].

Mass isotopomer distribution vectors represent the fundamental data structure for isotopomer analysis, describing the fractional abundance of each isotopologue within a metabolite pool [12] [14]. These vectors are experimentally determined through mass spectrometry analysis of metabolites extracted from cells cultured with Glycerol-1,3-Carbon-13-2 [2] [5]. The mathematical relationship between substrate labeling patterns and product isotopomer distributions enables the calculation of metabolic fluxes through inverse modeling approaches [9] [25].

Isotopomer path tracing offers an alternative computational strategy for flux quantification that focuses on the specific pathways through which carbon atoms flow from substrate to product [9] [10]. This method tracks the movement of individual carbon atoms through the metabolic network, enabling direct calculation of pathway contributions without requiring solution of large systems of isotopomer balance equations [9]. When applied to Glycerol-1,3-Carbon-13-2 experiments, isotopomer path tracing provides rapid and accurate flux estimates for complex metabolic networks [9].

The statistical analysis of isotopomer distributions requires careful consideration of measurement uncertainties and model assumptions [24] [25]. Confidence intervals for flux estimates are typically calculated using Monte Carlo simulation or analytical approximation methods, providing quantitative measures of parameter uncertainty [10] [25]. These statistical approaches ensure that flux estimates derived from Glycerol-1,3-Carbon-13-2 labeling experiments are both accurate and reliable [2] [12].

Experimental validation of isotopomer-based flux estimates involves comparison with independent measurements of metabolic activity [1] [3]. Extracellular flux measurements, enzyme activity assays, and transcriptomic data provide complementary information that can be used to validate flux estimates derived from Glycerol-1,3-Carbon-13-2 labeling experiments [7] [8]. This multi-platform validation approach ensures the biological relevance and accuracy of computed flux distributions [2] [11].

SubstrateOptimal for Pentose Phosphate PathwayOptimal for Entner-Doudoroff PathwayOptimal for Malic Enzyme PathwayOptimal for Glyoxylate Shunt PathwayReference StudyOrganism
[1,3-Carbon-13-2] GlycerolNoNoNoYesOkahashi et al. 2018Escherichia coli
[2-Carbon-13] GlycerolYesYesYesYesOkahashi et al. 2018Escherichia coli
[Uniformly-Carbon-13-3] GlycerolYesYesYesYesOkahashi et al. 2018Escherichia coli

Statistical Approaches for Optimal Carbon-13 Labeling Pattern Design

The design of optimal carbon-13 labeling experiments requires sophisticated statistical approaches that maximize the information content of isotopomer measurements while minimizing experimental costs and computational complexity [10] [25]. For Glycerol-1,3-Carbon-13-2 experiments, these statistical methods guide the selection of labeling patterns, tracer concentrations, and measurement strategies to achieve the most precise flux estimates possible [3] [10].

The D-optimality criterion represents a fundamental statistical approach for experimental design in carbon-13 metabolic flux analysis [10] [25]. This method evaluates the information matrix associated with different experimental designs, identifying conditions that minimize the volume of confidence ellipsoids around flux estimates [10]. When applied to Glycerol-1,3-Carbon-13-2 labeling experiments, D-optimality analysis can determine the optimal ratio of labeled to unlabeled substrate, as well as the most informative measurement time points [10] [24].

Elementary metabolite unit decomposition provides a systematic framework for evaluating the information content of different labeling strategies [10] [13]. This approach expresses all metabolites in a network as linear combinations of elementary metabolite unit basis vectors, enabling rational design of isotopic tracers without relying on empirical trial-and-error methods [10] [15]. For Glycerol-1,3-Carbon-13-2 experiments, elementary metabolite unit analysis can identify which metabolites provide the most information about specific fluxes [13] [14].

The rank analysis of elementary metabolite unit basis vectors determines whether a given set of measurements can uniquely resolve all fluxes in a metabolic network [10]. This mathematical constraint requires that the number of independent elementary metabolite unit basis vectors exceed the number of free fluxes in the model [10] [13]. When this criterion is not satisfied, certain fluxes may remain unobservable even with high-quality Glycerol-1,3-Carbon-13-2 labeling data [10].

Sensitivity analysis evaluates how changes in experimental conditions affect the precision of flux estimates derived from Glycerol-1,3-Carbon-13-2 labeling data [10] [25]. This statistical approach examines the derivatives of isotopomer distributions with respect to metabolic fluxes, identifying which measurements are most sensitive to changes in specific pathway activities [10]. High sensitivity measurements provide the greatest statistical power for flux estimation and should be prioritized in experimental design [24] [25].

Functional analysis of variance extends traditional statistical approaches by incorporating spatial and temporal correlation structures in flux estimation [24]. This method recognizes that metabolic fluxes often exhibit coherent patterns across different scales, from local enzymatic reactions to global metabolic networks [24]. When applied to Glycerol-1,3-Carbon-13-2 experiments, functional analysis of variance can identify systematic sources of variation while accounting for measurement uncertainties [24].

ApproachPrimary ApplicationKey AdvantageComputational ReductionReference
Elementary Metabolite Units FrameworkTracer experiment designReduces computational complexity100-fold reduction in equationsAntoniewicz et al. 2007
D-optimality CriterionOptimal tracer ratio selectionMaximizes information content10-fold information index variationYang et al. 2005
Isotopomer Path TracingFlux calculation optimizationMinimizes isotopomer variablesOrder of magnitude reductionSchmidt et al. 2001
Functional Analysis of VarianceSpatial-temporal flux analysisIncorporates spatial correlationRegional coherence analysisSpadavecchia et al. 2024

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-1.8

Wikipedia

Glycerol-1,3-13C2

Dates

Modify: 2023-09-13

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